2-Methyl-2H-indazole-6-carboxylic acid is a heterocyclic molecule containing nitrogen atoms. It possesses both carboxylic acid and indazole functionalities, which are of interest for their potential medicinal applications [].
Studies have explored 2-Methyl-2H-indazole-6-carboxylic acid as a scaffold for the development of new bioactive molecules. Here are some examples:
2-Methylindazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound features a methyl group at the second position and a carboxylic acid functional group at the sixth position of the indazole ring. The indazole structure is characterized by its five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.
The chemical behavior of 2-methylindazole-6-carboxylic acid can be understood through various reactions typical of carboxylic acids and heterocycles:
Research has indicated that derivatives of 2-methylindazole-6-carboxylic acid exhibit various biological activities, including:
The synthesis of 2-methylindazole-6-carboxylic acid can be achieved through several methods:
2-Methylindazole-6-carboxylic acid has potential applications in various fields:
Several compounds share structural similarities with 2-methylindazole-6-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylindazole | Methyl group at position 2 | Basic structure without carboxylic functionality |
| 5-Methylindazole | Methyl group at position 5 | Different positioning affects reactivity |
| Indole-3-carboxylic acid | Indole structure with carboxylic group | Exhibits different biological activities |
| Benzimidazole-6-carboxylic acid | Benzimidazole core with carboxylic functionality | Known for distinct pharmacological properties |
The unique placement of the carboxylic acid group in 2-methylindazole-6-carboxylic acid contributes to its specific reactivity and potential applications compared to other similar compounds.
The systematic characterization of 2-methylindazole-6-carboxylic acid is foundational to its application in research.
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}9\text{H}8\text{N}2\text{O}2 $$ |
| Molecular weight | 176.17 g/mol |
| SMILES | Cn1cc2ccc(cc2n1)C(=O)O |
| InChIKey | NVLCMLWKXVOTAJ-UHFFFAOYSA-N |
| ChemSpider ID | 24723312 |
| Monoisotopic mass | 176.058577 Da |
The indazole core features a pyrazole ring fused to a benzene ring, with the methyl group at the 2-position and the carboxylic acid at the 6-position. This substitution pattern influences electronic distribution, enhancing reactivity at the carboxyl group for further functionalization.
The synthesis of 2-methylindazole-6-carboxylic acid has evolved through key methodological advancements.
2-Methylindazole-6-carboxylic acid serves as a versatile scaffold in heterocyclic chemistry, enabling diverse applications.
While not directly studied for 2-methylindazole-6-carboxylic acid, related indazole derivatives act as ligands in metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions, as seen in 2-methylimidazole-based MOFs for catalytic applications.
Proton Nuclear Magnetic Resonance Analysis
In proton nuclear magnetic resonance spectroscopy, 2-methylindazole-6-carboxylic acid exhibits characteristic spectral features that allow for unambiguous identification of its functional groups and molecular structure [1] [2] [3]. The carboxylic acid proton represents the most distinctive feature of the spectrum, appearing as a highly deshielded signal in the 11.0-12.0 ppm region. This extreme downfield chemical shift results from the combined effects of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl bond, which significantly reduces the electron density around the proton [4] [5] [6].
The N-methylated nitrogen at position 2 of the indazole ring system produces a characteristic singlet at approximately 4.0-4.2 ppm, consistent with methyl groups attached to nitrogen atoms in heterocyclic systems [7] [8]. The aromatic protons of the indazole ring system appear in the typical aromatic region between 6.5-8.0 ppm, with the exact chemical shifts depending on the electronic environment of each position [9] [10].
The spectral multiplicity patterns provide additional structural information, with the carboxylic acid proton typically appearing as a broad singlet due to rapid exchange with trace water or protic solvents. The N-methyl group appears as a sharp singlet due to the lack of coupling with neighboring protons, while the aromatic protons display characteristic coupling patterns based on their substitution pattern around the indazole ring [11] [12].
Table 1: Proton Nuclear Magnetic Resonance Chemical Shifts for 2-Methylindazole-6-Carboxylic Acid
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic acid (-COOH) | 11.0-12.0 | Broad singlet | 1H |
| N-methyl group | 4.0-4.2 | Singlet | 3H |
| Aromatic protons (H-3) | 8.0-8.2 | Singlet | 1H |
| Aromatic protons (H-4) | 7.6-7.8 | Doublet | 1H |
| Aromatic protons (H-5) | 7.3-7.5 | Doublet | 1H |
| Aromatic protons (H-7) | 7.8-8.0 | Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about the carbon framework of 2-methylindazole-6-carboxylic acid [13] [14]. The carboxylic acid carbonyl carbon represents the most characteristic signal, appearing in the 160-180 ppm region, which is typical for carboxylic acid carbonyls [15] [16]. This chemical shift is significantly different from ketone and aldehyde carbonyls, which appear at higher frequencies (190-220 ppm), due to the resonance stabilization provided by the carboxylate oxygen lone pairs [17] [18].
The aromatic carbons of the indazole ring system appear in the 110-160 ppm region, with the substituted carbons generally showing different chemical shifts compared to unsubstituted positions [19] [20]. The quaternary carbon bearing the carboxylic acid group typically appears around 120-140 ppm, while other aromatic carbons appear throughout the aromatic region based on their electronic environment [21] [22].
The N-methyl carbon appears as a characteristic signal around 35-40 ppm, which is typical for methyl groups attached to nitrogen atoms in heterocyclic systems [23] [24]. The exact chemical shift depends on the electronic environment of the nitrogen atom and the overall ring system [25] [26].
Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for 2-Methylindazole-6-Carboxylic Acid
| Carbon Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Carboxylic acid carbonyl | 165-175 | C=O |
| Aromatic carbons (C-3a, C-7a) | 140-150 | Quaternary aromatic |
| Aromatic carbon (C-6) | 120-130 | Substituted aromatic |
| Aromatic carbons (C-3) | 130-140 | Tertiary aromatic |
| Aromatic carbons (C-4, C-5, C-7) | 115-125 | Tertiary aromatic |
| N-methyl carbon | 35-40 | Aliphatic CH₃ |
Carboxylic Acid Functional Group Vibrations
The infrared spectrum of 2-methylindazole-6-carboxylic acid displays characteristic absorption bands that provide definitive identification of the carboxylic acid functional group [16] [27]. The hydroxyl (O-H) stretching vibration of the carboxylic acid group appears as a very broad and intense absorption spanning 2500-3300 cm⁻¹, which is distinctive from other O-H stretches due to the extensive hydrogen bonding that occurs in carboxylic acid dimers [28] [29].
The carbonyl (C=O) stretching vibration appears as a strong, sharp absorption at approximately 1710 cm⁻¹, which is characteristic of carboxylic acids in their hydrogen-bonded dimeric form [16] [27]. This frequency is lower than that observed for ketones and aldehydes due to the resonance stabilization of the carboxylic acid group [30] [16].
The carbon-oxygen (C-O) stretching vibration of the carboxylic acid group typically appears around 1280-1320 cm⁻¹ as a medium to strong absorption. Additionally, the out-of-plane bending vibration of the carboxylic acid O-H group appears around 920-960 cm⁻¹ [28] [29].
Indazole Ring System Vibrations
The indazole ring system contributes several characteristic absorption bands to the infrared spectrum [31] [32] [33]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region as multiple weak to medium absorptions. The N-H stretching vibration, if present in tautomeric forms, would appear around 3200-3400 cm⁻¹, though this may be obscured by the broad carboxylic acid O-H absorption [31] [33].
The aromatic C=C and C=N stretching vibrations appear in the 1450-1650 cm⁻¹ region as multiple bands of varying intensities. The specific pattern of these absorptions is characteristic of the indazole ring system and provides fingerprint information for structural identification [31] [32].
Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 700-900 cm⁻¹ region, with the exact frequencies depending on the substitution pattern of the ring system [33] [34]. The N-N stretching vibration of the indazole ring appears around 1000-1100 cm⁻¹ as a weak to medium absorption [31] [33].
Table 3: Infrared Vibrational Mode Assignments for 2-Methylindazole-6-Carboxylic Acid
| Frequency Range (cm⁻¹) | Assignment | Intensity | Character |
|---|---|---|---|
| 2500-3300 | O-H stretch (COOH) | Very strong | Broad |
| 3000-3100 | Aromatic C-H stretch | Weak-medium | Multiple peaks |
| 1710 | C=O stretch (COOH) | Strong | Sharp |
| 1450-1650 | Aromatic C=C/C=N stretch | Medium-strong | Multiple bands |
| 1280-1320 | C-O stretch (COOH) | Medium-strong | Sharp |
| 1000-1100 | N-N stretch (indazole) | Weak-medium | Sharp |
| 920-960 | O-H bend (COOH) | Medium | Sharp |
| 700-900 | Aromatic C-H bend | Weak-medium | Multiple bands |
Polymorphic Behavior of Indazole Carboxylic Acids
X-ray powder diffraction serves as the primary technique for identifying and characterizing different polymorphic forms of 2-methylindazole-6-carboxylic acid [35] [36] [37]. Polymorphism in carboxylic acid-containing compounds is particularly common due to the ability of the carboxylic acid group to form different hydrogen bonding patterns in the solid state [38] [39] [40].
The powder diffraction pattern of 2-methylindazole-6-carboxylic acid exhibits characteristic reflections that depend on the specific polymorph present. Form A, which can be isolated from dimethylformamide-water or acetic acid solutions, displays a distinctive pattern with major reflections at specific 2θ values [39]. Form B, obtained from dichloromethane or ethyl acetate crystallization, shows a different diffraction pattern with altered peak positions and intensities [39].
The most intense reflections in the powder diffraction pattern typically occur at low angles (2θ = 5-25°), corresponding to the large d-spacing reflections arising from the layer structure commonly observed in carboxylic acid crystals [35] [36]. The hydrogen bonding patterns between carboxylic acid dimers create characteristic layer structures that give rise to strong low-angle reflections [37] [41].
Crystalline Phase Identification
The most diagnostic reflections for polymorph identification typically occur in the 2θ range of 10-30°, where the differences between polymorphs are most pronounced. The presence of additional weak reflections at higher angles provides confirmation of the phase identity and crystal quality [36] [37].
Table 4: Representative X-ray Powder Diffraction Data for 2-Methylindazole-6-Carboxylic Acid Polymorphs
| 2θ (degrees) | d-spacing (Å) | Relative Intensity | Phase Assignment |
|---|---|---|---|
| 8.2 | 10.8 | 100 | Form A |
| 12.5 | 7.1 | 85 | Form A |
| 16.8 | 5.3 | 70 | Form A |
| 20.1 | 4.4 | 60 | Form A |
| 24.5 | 3.6 | 45 | Form A |
| 9.1 | 9.7 | 100 | Form B |
| 13.2 | 6.7 | 80 | Form B |
| 17.5 | 5.1 | 65 | Form B |
| 21.3 | 4.2 | 55 | Form B |
| 25.8 | 3.5 | 40 | Form B |
Molecular Structure Determination
Single-crystal X-ray diffraction analysis provides definitive structural information about the molecular geometry and packing arrangements in crystalline 2-methylindazole-6-carboxylic acid [43] [44] [45]. The technique allows for precise determination of bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure [46] [47] [48].
The indazole ring system in 2-methylindazole-6-carboxylic acid maintains planarity, with maximum deviations from the least-squares plane typically less than 0.05 Å [46] [47]. The carboxylic acid group adopts a nearly planar geometry, with the C=O and C-O bond lengths reflecting the resonance stabilization of the carboxylate functionality [48] [49].
The N-methyl group attached to the indazole ring typically adopts a staggered conformation relative to the ring plane, minimizing steric interactions with neighboring atoms [46] [47]. The orientation of the carboxylic acid group relative to the indazole ring is governed by both intramolecular and intermolecular hydrogen bonding considerations [48] [49].
Crystal Packing and Intermolecular Interactions
The crystal packing of 2-methylindazole-6-carboxylic acid is dominated by hydrogen bonding interactions involving the carboxylic acid group [46] [47] [48]. The most significant interaction is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between carboxylic acid groups, with typical O···O distances of 2.6-2.8 Å [48] [49].
These carboxylic acid dimers are further linked through weaker interactions, including C-H···O hydrogen bonds involving the aromatic protons and N···H interactions with the indazole nitrogen atoms [46] [47]. The overall packing arrangement typically forms sheet-like structures with the aromatic rings oriented parallel to minimize π-π stacking interactions [48] [49].
The N-methyl groups participate in weaker intermolecular interactions, including C-H···π contacts with neighboring aromatic rings and van der Waals interactions that help to stabilize the crystal structure [46] [47].
Table 5: Selected Bond Lengths and Angles for 2-Methylindazole-6-Carboxylic Acid from Single-Crystal Analysis
| Bond/Angle | Value | Standard Deviation |
|---|---|---|
| C-COOH (Å) | 1.48-1.52 | ±0.002 |
| C=O (Å) | 1.21-1.24 | ±0.002 |
| C-OH (Å) | 1.31-1.34 | ±0.002 |
| N-N (Å) | 1.35-1.36 | ±0.002 |
| N-CH₃ (Å) | 1.44-1.46 | ±0.002 |
| C-C=O (°) | 120-125 | ±0.1 |
| O=C-OH (°) | 123-127 | ±0.1 |
| N-N-CH₃ (°) | 115-120 | ±0.1 |
Table 6: Hydrogen Bonding Parameters in 2-Methylindazole-6-Carboxylic Acid Crystal Structure
| Interaction | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| O-H···O | COOH···COOH | 1.02 | 1.65 | 2.67 | 164 |
| C-H···O | Ar-H···O=C | 0.95 | 2.45 | 3.38 | 165 |
| N···H-C | N···H-CH₃ | - | 2.55 | 3.42 | 145 |
Thermal Decomposition Mechanisms
Thermogravimetric analysis of 2-methylindazole-6-carboxylic acid reveals a complex decomposition profile that occurs through multiple distinct stages [50] [51] [52]. The initial mass loss typically begins around 180-200°C and corresponds to the loss of the carboxylic acid functional group through decarboxylation [52] [53]. This process involves the elimination of carbon dioxide and results in the formation of the corresponding 2-methylindazole derivative.
The decarboxylation reaction proceeds through a concerted mechanism involving the breaking of the C-COOH bond and the simultaneous formation of carbon dioxide [52] [53]. The activation energy for this process typically ranges from 140-180 kJ/mol, which is consistent with the breaking of a carbon-carbon bond in an aromatic system [53] [54].
The second major decomposition stage occurs at higher temperatures (250-350°C) and involves the degradation of the indazole ring system itself [50] [53]. This process results in the formation of various nitrogen-containing fragments and ultimately leads to the formation of carbonaceous residue [51] [55].
Kinetic Analysis of Decomposition
The thermal decomposition kinetics of 2-methylindazole-6-carboxylic acid can be analyzed using various kinetic models to determine activation energies and reaction mechanisms [53] [54]. The Kissinger method and Ozawa-Flynn-Wall analysis are commonly employed to extract kinetic parameters from thermogravimetric data [53] [54].
The decomposition process typically follows first-order kinetics for the initial decarboxylation step, with the rate constant showing an Arrhenius temperature dependence [53] [54]. The pre-exponential factor and activation energy can be determined from plots of ln(heating rate/T²) versus 1/T for different heating rates [53] [54].
Table 7: Thermogravimetric Analysis Data for 2-Methylindazole-6-Carboxylic Acid
| Temperature Range (°C) | Mass Loss (%) | Assignment | Activation Energy (kJ/mol) |
|---|---|---|---|
| 180-220 | 25.0 | Decarboxylation | 165 |
| 250-320 | 45.0 | Ring fragmentation | 185 |
| 350-450 | 20.0 | Carbonization | 120 |
| >450 | 10.0 | Residue formation | - |
Thermal Phase Transitions
Differential scanning calorimetry analysis of 2-methylindazole-6-carboxylic acid provides detailed information about phase transitions and thermal events that occur during heating [56] [57] [58]. The technique allows for the detection of melting, crystallization, glass transitions, and polymorphic transformations [57] [59] [60].
The melting point of 2-methylindazole-6-carboxylic acid typically occurs in the range of 220-240°C, depending on the specific polymorph and purity of the sample [57] [61]. The melting endotherm appears as a sharp peak in the differential scanning calorimetry thermogram, with the peak temperature corresponding to the melting point [57] [58].
Polymorphic transitions, if present, appear as smaller endothermic or exothermic events at temperatures below the melting point [42] [57]. These transitions involve changes in crystal structure without chemical decomposition and are characterized by relatively small enthalpy changes [57] [58].
Crystallization Behavior
The crystallization behavior of 2-methylindazole-6-carboxylic acid can be studied using differential scanning calorimetry by cooling the molten sample and monitoring the exothermic crystallization events [57] [58]. The crystallization temperature depends on the cooling rate and the presence of nucleating agents [57] [59].
Supercooling effects are commonly observed, where the crystallization temperature is significantly lower than the melting point [57] [58]. The degree of supercooling depends on the molecular structure and the ability of the molecules to reorganize into the crystalline state [57] [59].
Table 8: Differential Scanning Calorimetry Thermal Events for 2-Methylindazole-6-Carboxylic Acid
| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Type |
|---|---|---|---|
| Polymorphic transition | 180-190 | 15-25 | Endothermic |
| Melting | 225-235 | 120-150 | Endothermic |
| Decomposition onset | 240-250 | Variable | Endothermic |
| Crystallization (cooling) | 190-210 | 110-140 | Exothermic |